

p-Hydroxymandelic acid chemical properties and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Hydroxymandelic acid

Cat. No.: B3429084

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Stability of **p**-Hydroxymandelic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics and stability profile of **p**-hydroxymandelic acid (p-HMA) is crucial. This valuable aromatic fine chemical serves as a key intermediate in the production of pharmaceuticals, such as the selective β 1-receptor antagonist atenolol, and food additives.^[1] This guide provides a detailed overview of its chemical properties, stability, and relevant experimental methodologies.

Chemical and Physical Properties

p-Hydroxymandelic acid, also known as 4-hydroxymandelic acid, is an aromatic alpha-hydroxy acid.^[2] It typically appears as a light red, off-white, or colorless crystalline solid and often occurs as a monohydrate.^{[3][4][5]} The compound's structure includes a hydroxyl group and a carboxylic acid functional group, rendering it soluble in water and some organic solvents like DMSO.^{[4][6][7]}

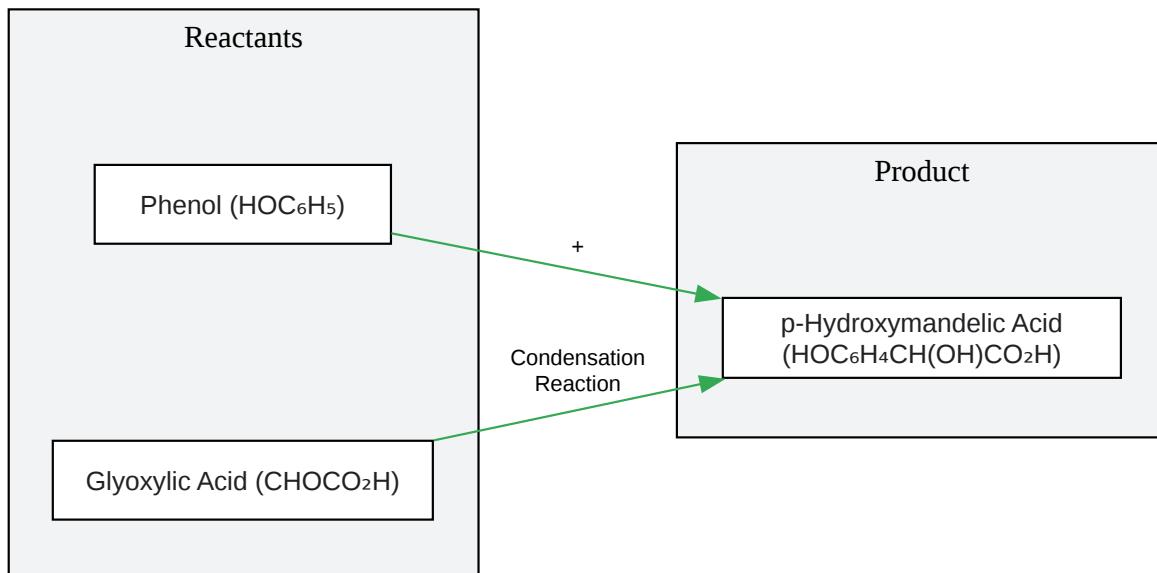
Quantitative data regarding the physicochemical properties of **p**-hydroxymandelic acid are summarized in the table below. It is important to note the variability in reported melting points, which may be attributed to the compound existing in anhydrous or monohydrate forms.^{[3][7]}

Property	Value	Source(s)
IUPAC Name	2-Hydroxy-2-(4-hydroxyphenyl)acetic acid	[3] [8] [9]
Other Names	4-Hydroxymandelic acid, p-Hydroxyphenylglycolic acid, DL-alpha,4-Dihydroxybenzeneacetic acid	[1] [3] [5]
CAS Number	1198-84-1 (anhydrous), 184901-84-6 (monohydrate)	[3]
Chemical Formula	C ₈ H ₈ O ₄ (anhydrous), C ₈ H ₁₀ O ₅ (monohydrate)	[1] [3] [10]
Molar Mass	168.15 g/mol (anhydrous), 186.16 g/mol (monohydrate)	[3] [5] [10] [11]
Appearance	Light red powder, Off-white crystalline powder, Colorless crystalline solid	[1] [3] [4] [5]
Melting Point	82-85 °C, 88-90 °C (monohydrate), 89 °C, 103-106 °C, 150-153 °C	[1] [3] [4] [12] [13]
Boiling Point	405.4 °C at 760 mmHg (predicted)	[1] [14]
Density	1.48 g/cm ³ (predicted)	[1] [14]
pKa (Strongest Acidic)	3.3 (predicted)	[15]
Water Solubility	7.69 g/L (predicted), also reported as "soluble"	[7] [15]
Solubility (Other)	DMSO: 22.22-50 mg/mL	[6] [16]
logP	0.51 - 0.86 (predicted)	[1] [15]
Polar Surface Area	77.76 Å ²	[1] [15]
Flash Point	213.1 °C	[1] [6]

Chemical Stability and Storage

p-Hydroxymandelic acid is generally stable under normal temperatures and pressures.[1][5] However, it exhibits sensitivity to certain environmental factors that are critical for researchers and drug development professionals to consider.

Key Stability Considerations:


- Light Sensitivity: The compound darkens and decomposes upon exposure to light.[1][5] Therefore, it must be stored protected from light.[1][5]
- Thermal Stability: While stable at ambient temperatures, exposure to excess heat should be avoided.[1]
- Incompatibilities: p-HMA is incompatible with strong oxidizing agents.[1][5]
- Hazardous Decomposition: When subjected to decomposition, it can produce hazardous products such as carbon monoxide and carbon dioxide.[1][5]

Recommended Storage Protocol: For optimal stability, **p-hydroxymandelic acid** should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] The storage area should be away from incompatible substances, excess heat, and light.[1][5] For laboratory purposes, refrigeration at -20°C or 2-8°C is also recommended.[1]

Experimental Protocols and Methodologies

Synthesis of p-Hydroxymandelic Acid

A common method for synthesizing **p-hydroxymandelic acid** is through the condensation reaction of phenol and glyoxylic acid.[3] The reaction involves the electrophilic substitution of phenol with glyoxylic acid, typically catalyzed by an acid.

[Click to download full resolution via product page](#)

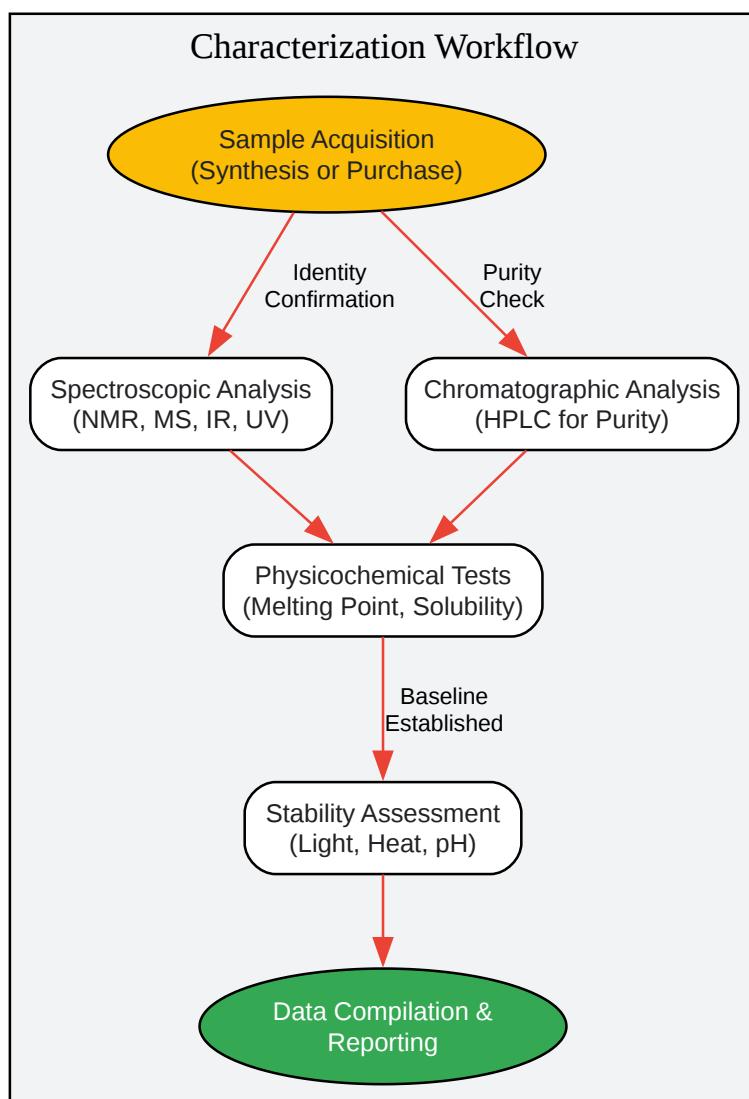
Caption: Chemical synthesis pathway of **p-hydroxymandelic acid**.

Enzymatic Degradation Pathway

In biological systems, such as the bacterium *Pseudomonas convexa*, **p-hydroxymandelic acid** is metabolized via an oxidative pathway.^[17] The degradation proceeds through several intermediates to ultimately form p-hydroxybenzoic acid, which can be further metabolized.^[18] ^[19] This enzymatic conversion involves a series of oxidation and decarboxylation steps.^[18]

[Click to download full resolution via product page](#)

Caption: Enzymatic oxidation of **p-hydroxymandelic acid**.


Analytical Characterization Workflow

The characterization of **p-hydroxymandelic acid** involves a multi-step process to confirm its identity, purity, and properties. This workflow is standard for the analysis of chemical compounds in a research and development setting.

Methodology:

- Spectroscopic Analysis: The structure and purity of p-HMA are confirmed using various spectroscopic techniques.
 - NMR Spectroscopy: ^1H NMR is used to determine the proton environment of the molecule. For DL-4-hydroxymandelic acid in DMSO-d_6 , characteristic shifts are observed around 7.20 ppm, 6.73 ppm, and 4.90 ppm.[20]
 - Mass Spectrometry: Provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[8]

- Infrared (IR) Spectroscopy: Used to identify the functional groups present, such as hydroxyl (-OH) and carboxylic acid (C=O) groups.
- UV Spectroscopy: Can be used to analyze samples containing the aromatic ring structure.
- Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the compound and to monitor its stability over time in different conditions.[21]
- Physicochemical Property Determination: Standard laboratory methods are used to measure properties like melting point and solubility.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Hydroxymandelic acid | CAS#:1198-84-1 | Chemsoc [chemsoc.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]
- 8. mzCloud – 4 Hydroxymandelic acid [mzcloud.org]
- 9. Exposome-Explorer - p-Hydroxymandelic acid (Compound) [exposome-explorer.iarc.fr]
- 10. scbt.com [scbt.com]
- 11. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. shop.galochrom.cz [shop.galochrom.cz]
- 15. Showing Compound p-Hydroxymandelic acid (FDB022267) - FooDB [foodb.ca]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by *Pseudomonas convexa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. THE ENZYMATIC OXIDATION OF p-HYDROXYMANDELIC ACID TO p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]
- 21. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-Hydroxymandelic acid chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3429084#p-hydroxymandelic-acid-chemical-properties-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com